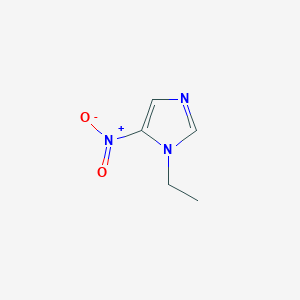

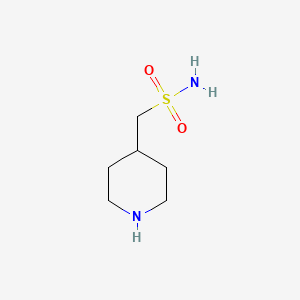

Piperidin-4-ylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidin-4-ylmethanesulfonamide derivatives are a class of compounds that have been synthesized and evaluated for their biological activity, particularly as agonists for human beta(3)-adrenergic receptors and as antagonists for serotonin receptors. These compounds have been found to exhibit significant selectivity and potency, making them potential candidates for therapeutic applications .

Synthesis Analysis

The synthesis of these derivatives often involves the condensation of specific piperidin-4-ylmethanol with various sulfonyl chlorides in the presence of a base, such as triethylamine, and a suitable solvent like methylene dichloromethane . Additionally, phosphine-catalyzed annulation reactions have been used to create piperidine derivatives from δ-sulfonamido-substituted enones and 1,1-dicyanoalkenes, yielding products with good to excellent diastereoselectivities .

Molecular Structure Analysis

The molecular structure of one such compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has been elucidated using X-ray crystallography. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is consistent with a tetrahedral arrangement. The crystal structure also displays both intermolecular and intramolecular hydrogen bonds, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of piperidin-4-ylmethanesulfonamide derivatives is influenced by the presence of the sulfonamide group, which can participate in various chemical reactions. For instance, the sulfonamide group can enhance the potency of beta(3) agonists by replacing the dihydroxyl group of the catechol moiety . Moreover, the introduction of N-alkyl substitution on the piperidin-4-yl-phenylamine has been shown to increase beta(3) potency while maintaining selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom suggest a certain degree of rigidity, which can affect the binding affinity and selectivity of these molecules to their target receptors. The presence of hydrogen bonds can also influence the solubility and stability of these compounds . The synthesis methods employed, such as the phosphine-catalyzed annulation, can further tailor the physical properties by controlling the stereochemistry of the resulting piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications Piperidin-4-ylmethanesulfonamide derivatives have been explored for their potential in neuropharmacology. A study by Canale et al. (2016) found that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to the design of selective 5-HT7 receptor ligands. These ligands have shown antidepressant-like and pro-cognitive properties, suggesting potential applications in treating central nervous system disorders (Canale et al., 2016).

Cardiovascular Research In the field of cardiovascular research, Hu et al. (2001) demonstrated the use of (4-piperidin-1-yl)-phenyl sulfonamides as potent full agonists at the beta(3)-adrenergic receptor. These compounds have shown selectivity and potency, indicating their potential use in cardiovascular therapeutics (Hu et al., 2001).

Antioxidant and Anticholinesterase Activity Karaman et al. (2016) conducted a study on sulfonyl hydrazone compounds with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. This research contributes to the understanding of the therapeutic potential of these compounds in oxidative stress-related diseases (Karaman et al., 2016).

Cancer Research In the context of cancer research, Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. This study highlighted the potential of certain compounds in the management of hepatocellular carcinoma (Eldeeb et al., 2022).

Antibacterial Properties Vinaya et al. (2009) explored the antimicrobial properties of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants. Their study provides insights into the potential use of these compounds as antimicrobial agents (Vinaya et al., 2009).

Synthesis and Application in Medicinal Chemistry Research by Košak et al. (2014) presents methods for the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These methods are significant for the development of new drugs and therapeutic agents in medicinal chemistry (Košak et al., 2014).

Wirkmechanismus

Target of Action

Piperidin-4-ylmethanesulfonamide is a derivative of sulfonamides, a major class of chemotherapeutic agents . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids and the growth of the bacterial cell .

Mode of Action

Sulfonamides, including Piperidin-4-ylmethanesulfonamide, inhibit the synthesis of folic acid by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme involved in the production of dihydrofolic acid . This competition prevents the formation of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways involved in the production of nucleic acids. This disruption affects the replication and repair of bacterial DNA, leading to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of Piperidin-4-ylmethanesulfonamide’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components for their survival .

Action Environment

The action of Piperidin-4-ylmethanesulfonamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its storage recommendation at 28°C . Additionally, the compound’s action may be influenced by the pH of the environment, the presence of other drugs, and the specific characteristics of the bacterial strain .

Eigenschaften

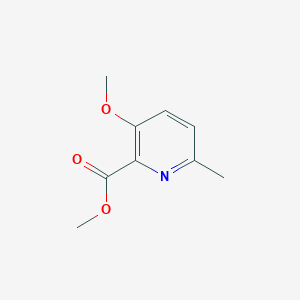

IUPAC Name |

piperidin-4-ylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBHUVDQKFYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-ylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.